molecular formula C9H11BrN2O2 B6197440 3-bromo-5H,6H,7H,8H,9H-imidazo[1,5-a]azepine-1-carboxylic acid CAS No. 2742660-08-6

3-bromo-5H,6H,7H,8H,9H-imidazo[1,5-a]azepine-1-carboxylic acid

Cat. No.: B6197440
CAS No.: 2742660-08-6
M. Wt: 259.10 g/mol
InChI Key: DRAABSTYCXBOPJ-UHFFFAOYSA-N
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Description

3-bromo-5H,6H,7H,8H,9H-imidazo[1,5-a]azepine-1-carboxylic acid is a heterocyclic compound that features a bromine atom and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-5H,6H,7H,8H,9H-imidazo[1,5-a]azepine-1-carboxylic acid typically involves the following steps:

    Formation of the Imidazo[1,5-a]azepine Ring: The initial step involves the formation of the imidazo[1,5-a]azepine ring system. This can be achieved through a cyclization reaction of appropriate precursors under acidic or basic conditions.

    Carboxylation: The final step involves the introduction of the carboxylic acid group. This can be achieved through carboxylation reactions using carbon dioxide (CO2) or other carboxylating agents under high-pressure conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch or Continuous Flow Reactors: Utilizing batch or continuous flow reactors to control reaction parameters such as temperature, pressure, and reaction time.

    Purification: Employing purification techniques such as crystallization, distillation, or chromatography to isolate the desired product.

    Quality Control: Implementing quality control measures to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-bromo-5H,6H,7H,8H,9H-imidazo[1,5-a]azepine-1-carboxylic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to modify its functional groups.

    Coupling Reactions: The carboxylic acid group can participate in coupling reactions to form amides, esters, or other derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

    Substituted Derivatives: Products with different functional groups replacing the bromine atom.

    Oxidized or Reduced Compounds: Compounds with modified oxidation states of the functional groups.

    Coupled Products: Amides, esters, or other derivatives formed through coupling reactions.

Scientific Research Applications

3-bromo-5H,6H,7H,8H,9H-imidazo[1,5-a]azepine-1-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structural features.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 3-bromo-5H,6H,7H,8H,9H-imidazo[1,5-a]azepine-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromine atom and carboxylic acid group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-bromo-5H,6H,7H,8H-imidazo[1,2-a]pyridine-7-carboxylic acid: A similar compound with a pyridine ring instead of an azepine ring.

    3-bromo-7-[(tert-butoxy)carbonyl]-5H,6H,7H,8H-imidazo[1,5-a]pyrazine-1-carboxylic acid: A compound with a pyrazine ring and a tert-butoxycarbonyl group.

Uniqueness

3-bromo-5H,6H,7H,8H,9H-imidazo[1,5-a]azepine-1-carboxylic acid is unique due to its azepine ring structure, which imparts distinct chemical and biological properties

Properties

CAS No.

2742660-08-6

Molecular Formula

C9H11BrN2O2

Molecular Weight

259.10 g/mol

IUPAC Name

3-bromo-6,7,8,9-tetrahydro-5H-imidazo[1,5-a]azepine-1-carboxylic acid

InChI

InChI=1S/C9H11BrN2O2/c10-9-11-7(8(13)14)6-4-2-1-3-5-12(6)9/h1-5H2,(H,13,14)

InChI Key

DRAABSTYCXBOPJ-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(N=C(N2CC1)Br)C(=O)O

Purity

95

Origin of Product

United States

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